Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate is a small molecule that controls the biological activity of Caspase-3 . It is primarily used for cancer applications . The C-terminal DEVD-CHO sequence of this peptide is a highly specific, potent, and reversible inhibitor of caspase-3 . It also strongly inhibits PARP cleavage in cultured human osteosarcoma cell extracts .

Molecular Structure Analysis

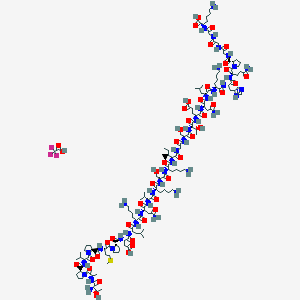

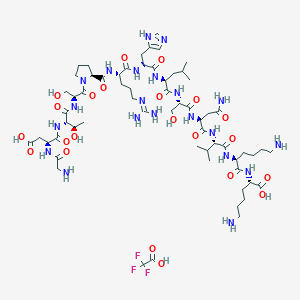

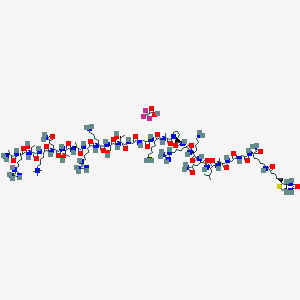

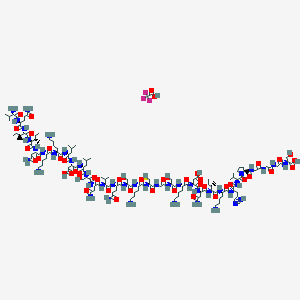

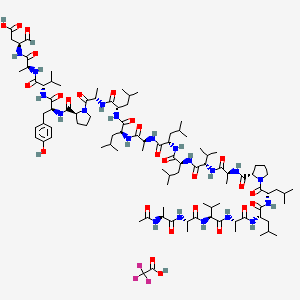

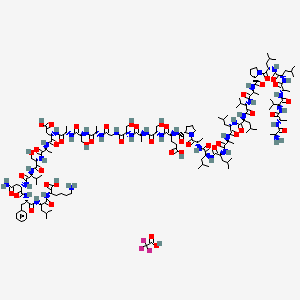

The empirical formula of this compound is C₉₄H₁₅₈N₂₀O₂₇ . The molecular weight is 2000.38 .Physical And Chemical Properties Analysis

The this compound is a lyophilized solid . It is soluble in DMSO at a concentration of 5 mg/mL . The inhibitor is hygroscopic .Applications De Recherche Scientifique

Caspase-3 I-TFA has been used in a variety of scientific research applications, including the study of apoptosis, cell death, and the regulation of immune responses. Caspase-3 I-TFA has been used to study the role of caspase-3 in apoptosis and cell death, as well as to modulate caspase-3 activity in a variety of cell types. Caspase-3 I-TFA has also been used to study the regulation of immune responses, including the regulation of T-cell activation and the regulation of cytokine production.

Mécanisme D'action

Mode of Action

The inhibitor works by binding to Caspase-3 and inhibiting its activity . The C-terminal DEVD-CHO sequence of this peptide is a highly specific, potent, and reversible inhibitor of caspase-3 . This binding prevents Caspase-3 from carrying out its role in the apoptosis pathway, thereby inhibiting programmed cell death .

Biochemical Pathways

The inhibition of Caspase-3 affects the apoptosis pathway. Caspase-3 is a crucial executioner in this pathway, and its inhibition can prevent the downstream effects of apoptosis, including DNA fragmentation, chromatin condensation, and formation of apoptotic bodies .

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of Caspase-3 I-TFA is its cell-permeability, which allows it to be used in a variety of cell types. Caspase-3 I-TFA is also relatively stable, allowing it to be stored for extended periods of time. However, Caspase-3 I-TFA has a number of limitations, including the potential for off-target effects and the potential for toxicity. Additionally, Caspase-3 I-TFA is not specific to caspase-3, and can inhibit other caspases.

Orientations Futures

For the use of Caspase-3 I-TFA include the development of more specific inhibitors, the development of more potent inhibitors, and the use of Caspase-3 I-TFA in combination with other inhibitors or activators. Additionally, Caspase-3 I-TFA could be used to study the role of caspase-3 in the regulation of other pathways, such as the MAPK pathway, the Wnt/β-catenin pathway, and the TGF-β pathway. Finally, Caspase-3 I-TFA could be used to study the role of caspase-3 in the development and progression of various diseases, such as cancer, autoimmune diseases, and neurodegenerative diseases.

Méthodes De Synthèse

Caspase-3 I-TFA is synthesized using a three-step process. The first step involves the preparation of the hydroxyl-protected trifluoroacetamide (TFA) derivative of caspase-3 I. The second step involves the deprotection of the hydroxyl group to form the active inhibitor. The third and final step involves the coupling of the TFA derivative with an amine group in order to form the cell-permeable Caspase-3 I-TFA.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate interacts with caspase-3, a cysteine-dependent protease that plays a crucial role in the execution phase of apoptosis . The C-terminal DEVD-CHO sequence of this compound is a highly specific, potent, and reversible inhibitor of caspase-3 .

Cellular Effects

This compound has been shown to strongly inhibit PARP cleavage in cultured human osteosarcoma cell extracts . This suggests that it can influence cell function by modulating cell signaling pathways and gene expression related to apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to caspase-3 and inhibiting its activity . This inhibition prevents the downstream events of apoptosis, including PARP cleavage .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to be dose-dependent

Metabolic Pathways

This compound is involved in the apoptosis pathway, where it interacts with caspase-3

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

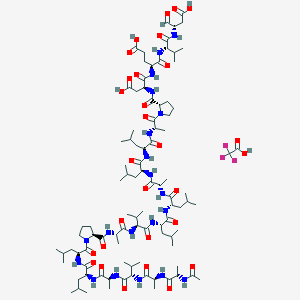

InChI=1S/C94H158N20O27.C2HF3O2/c1-43(2)34-61(82(129)97-53(20)77(124)103-63(36-45(5)6)84(131)106-62(35-44(3)4)83(130)100-57(24)93(140)113-32-26-29-69(113)89(136)107-66(41-72(121)122)87(134)102-60(30-31-70(117)118)81(128)112-74(50(15)16)91(138)101-59(42-115)40-71(119)120)105-85(132)65(38-47(9)10)108-92(139)75(51(17)18)111-80(127)56(23)98-88(135)68-28-27-33-114(68)94(141)67(39-48(11)12)109-86(133)64(37-46(7)8)104-78(125)54(21)99-90(137)73(49(13)14)110-79(126)55(22)96-76(123)52(19)95-58(25)116;3-2(4,5)1(6)7/h42-57,59-69,73-75H,26-41H2,1-25H3,(H,95,116)(H,96,123)(H,97,129)(H,98,135)(H,99,137)(H,100,130)(H,101,138)(H,102,134)(H,103,124)(H,104,125)(H,105,132)(H,106,131)(H,107,136)(H,108,139)(H,109,133)(H,110,126)(H,111,127)(H,112,128)(H,117,118)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUACDJMODMQION-UWOLOOPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

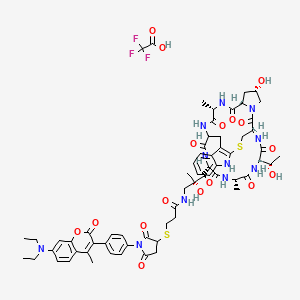

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H159F3N20O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2114.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.